

An In-depth Technical Guide to Propargyl-PEG4-CH2CO2-NHS: Properties and Applications

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Compound of Interest		
Compound Name:	Propargyl-PEG4-CH2CO2-NHS	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **Propargyl-PEG4-CH2CO2-NHS**, a heterobifunctional crosslinker integral to advancements in bioconjugation, drug delivery, and proteomics. This document details experimental protocols and presents key data to facilitate its effective use in research and development.

Core Properties and Specifications

Propargyl-PEG4-CH2CO2-NHS is a versatile molecule featuring a propargyl group for click chemistry applications and an N-hydroxysuccinimide (NHS) ester for covalent bonding with primary amines. The integrated polyethylene glycol (PEG) spacer enhances solubility and reduces steric hindrance, making it an ideal tool for conjugating a wide array of molecules.

Physical and Chemical Data

A summary of the key physical and chemical properties of **Propargyl-PEG4-CH2CO2-NHS** is presented below. It is crucial to distinguish this compound from the related "Propargyl-PEG4-NHS ester," which possesses a different molecular structure and weight.



Property	Value	Citations
Chemical Name	2,5-dioxopyrrolidin-1-yl 3,6,9,12-tetraoxapentadec-14- ynoate	[1]
Synonyms	Propargyl-PEG3- CH2COONHS, Propargyl- PEG4-CH2COO-NHS ester	[1]
CAS Number	2144777-76-2	[1][2][3]
Molecular Formula	C15H21NO8	[1][3][4]
Molecular Weight	343.33 g/mol	[1][3][4]
Appearance	Yellowish solid or liquid	
Purity	Typically >90-98%	[2][3]
Solubility	Soluble in DMSO, DMF, DCM	[5][6]
Storage	Store at -20°C, desiccated and protected from light.[5] Allow to reach room temperature before opening to prevent moisture condensation.[5]	

Chemical Reactivity

Propargyl-PEG4-CH2CO2-NHS possesses two key reactive functional groups:

- N-hydroxysuccinimide (NHS) Ester: This group reacts with primary amines (-NH2) on proteins (e.g., lysine residues), peptides, and other molecules to form stable amide bonds.[4]
 [7]
- Propargyl Group: The terminal alkyne group facilitates covalent bond formation with azidecontaining molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[8][9]



Experimental Protocols

Detailed methodologies for the two primary reactions involving **Propargyl-PEG4-CH2CO2-NHS** are provided below. These protocols are general guidelines and may require optimization for specific applications.

Protocol 1: NHS Ester Conjugation to a Primary Amine-Containing Protein

This protocol outlines the steps for labeling a protein with Propargyl-PEG4-CH2CO2-NHS.

Materials:

- · Protein of interest
- Propargyl-PEG4-CH2CO2-NHS
- Amine-free buffer (e.g., Phosphate-Buffered Saline (PBS) pH 7.2-8.0, 0.1 M sodium bicarbonate buffer pH 8.3-8.5)
- Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
- Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
- Desalting column or dialysis equipment

Procedure:

- Protein Preparation: Dissolve the protein in the chosen amine-free buffer at a concentration of 1-10 mg/mL.
- Reagent Preparation: Immediately before use, dissolve the Propargyl-PEG4-CH2CO2-NHS
 in a minimal amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).
 The NHS-ester moiety is susceptible to hydrolysis, so do not store the stock solution.[5]
- Conjugation Reaction: Add a 5- to 20-fold molar excess of the Propargyl-PEG4-CH2CO2-NHS stock solution to the protein solution. Ensure the final concentration of the organic solvent does not exceed 10% (v/v).



- Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.
- Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.
- Purification: Remove excess, unreacted reagent and byproducts using a desalting column or by dialysis against a suitable storage buffer.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click" reaction between the propargyl-functionalized molecule from Protocol 1 and an azide-containing molecule.

Materials:

- Propargyl-modified molecule
- · Azide-containing molecule
- Degassed buffer (e.g., PBS, pH 7.4)
- Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
- Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)
- Copper-chelating ligand (e.g., THPTA) stock solution (e.g., 50 mM in water)

Procedure:

- Reaction Setup: In a reaction tube, combine the propargyl-modified molecule and the azidecontaining molecule (typically at a 1:1.1 to 1:2 molar ratio) in the degassed buffer.
- Catalyst Preparation: In a separate tube, pre-mix the CuSO₄ stock solution with the ligand stock solution.



- Reaction Initiation: Add the pre-mixed catalyst solution to the reaction mixture containing the alkyne and azide.
- Reduction: Initiate the click reaction by adding the freshly prepared sodium ascorbate solution.
- Incubation: Allow the reaction to proceed for 1-4 hours at room temperature. The reaction progress can be monitored by techniques such as HPLC or mass spectrometry.
- Purification: Upon completion, the final conjugate can be purified using chromatography methods like size-exclusion chromatography (SEC) or reverse-phase HPLC.

Quantitative Reaction Parameters

The following tables summarize key quantitative parameters for the NHS ester and CuAAC reactions to guide experimental design.

Table 1: NHS Ester Reaction Parameters



Parameter	Recommended Value/Range	Notes
рН	7.2 - 8.5	Optimal pH is a compromise between amine reactivity and NHS ester hydrolysis.[10]
Temperature	4°C - Room Temperature	Lower temperatures can minimize side reactions and protein degradation.
Reaction Time	30 minutes - 4 hours	Dependent on temperature, pH, and reactant concentrations.
Molar Excess of NHS Ester	5 - 20 fold	Higher excess may be needed for dilute protein solutions.
Compatible Buffers	PBS, Bicarbonate, HEPES, Borate	Buffers must be free of primary amines (e.g., Tris, glycine).[5]
Half-life of NHS Ester Hydrolysis	~4-5 hours at pH 7.0 (0°C)	Decreases significantly with increasing pH and temperature.[11]

Table 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Parameters



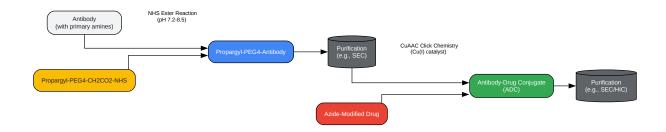
Parameter	Recommended Value/Range	Notes
рН	4 - 12	The reaction is generally insensitive to pH in this range. [9]
Temperature	Room Temperature	The reaction is typically efficient at ambient temperatures.
Reaction Time	1 - 4 hours	Can be faster depending on the specific reactants and catalyst concentration.
Catalyst	Copper(I)	Typically generated in situ from CuSO4 and a reducing agent.
Reducing Agent	Sodium Ascorbate	A common and effective reducing agent for this reaction.
Ligand	THPTA, BTTAA	Ligands stabilize the Cu(I) catalyst and improve reaction efficiency.
Solvent	Aqueous buffers, DMSO/water, DMF/water	The choice of solvent depends on the solubility of the reactants.

Visualizing Experimental Workflows

The following diagrams, generated using the DOT language, illustrate common experimental workflows involving **Propargyl-PEG4-CH2CO2-NHS**.

Antibody-Drug Conjugate (ADC) Synthesis Workflow

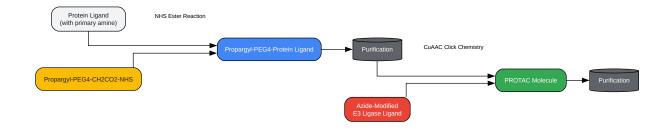




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Caption: Workflow for the synthesis of an Antibody-Drug Conjugate (ADC).

PROTAC Synthesis Workflow



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Caption: General workflow for the synthesis of a PROTAC molecule.

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